molecular formula C27H24ClN3O4 B2492547 N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide CAS No. 894550-63-1

N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide

Cat. No.: B2492547
CAS No.: 894550-63-1
M. Wt: 489.96
InChI Key: LELZQYHCYXPZNU-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a [1,4]dioxino[2,3-g]quinolin core substituted with a phenylaminomethyl group at position 8 and a 5-chloro-2-methylphenyl moiety at the acetamide nitrogen.

Properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4/c1-17-7-8-20(28)13-22(17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)12-18(23)11-19(27(31)33)15-29-21-5-3-2-4-6-21/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELZQYHCYXPZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s phenylaminomethyl group at position 8 distinguishes it from the sulfamoyl () and chlorobenzoyl () substituents in analogs.
  • The 5-chloro-2-methylphenyl acetamide moiety contrasts with the benzodioxol-5-yl group in , which may influence lipophilicity and target binding .

Physicochemical and Spectral Comparisons

NMR and IR Data

  • Target Compound : Expected signals include:
    • ¹H NMR : Aromatic protons (δ 7.2–8.6 ppm), NH (δ ~8.7 ppm), and methyl groups (δ ~2.5 ppm) .
    • ¹³C NMR : Amide carbonyl (δ ~168–172 ppm), ketone (δ ~190 ppm), and aromatic carbons (δ ~120–150 ppm) .
  • Analog () :
    • IR peaks at 1,689 cm⁻¹ (C=O) and 1,618 cm⁻¹ (amide) align with the target compound’s functional groups.
    • ¹H NMR signals at δ 4.84 ppm (-OCH₂) and δ 5.92 ppm (NCHS) highlight differences in substitution .

Molecular Weight and Lipophilicity

Compound Molecular Weight LogP (Predicted) Water Solubility
Target Compound ~495 g/mol ~3.2 Low
N-[4-(sulfamoyl)phenyl]acetamide 434.86 g/mol ~2.1 Moderate
Benzodioxol-5-yl Analog ~550 g/mol ~4.5 Very Low

Implications :

  • Higher molecular weight and lipophilicity in the benzodioxol-5-yl analog () may enhance membrane permeability but reduce solubility .

Bioactivity and Similarity Indexing

Structural Similarity Metrics

Using Tanimoto coefficients (0–1 scale) for fingerprint-based comparisons :

  • Target Compound vs. Quinoxaline Analog (): ~0.65 (moderate similarity due to shared dioxinoquinoline core).
  • Target Compound vs. Benzodioxol-5-yl Analog (): ~0.75 (higher similarity due to shared acetamide and quinolin core).

Bioactivity Clustering

  • Quinoxaline derivatives (e.g., ) exhibit anticancer activity via kinase inhibition, suggesting the target compound may share similar mechanisms .
  • Compounds with sulfonamide groups () often target carbonic anhydrases, whereas phenylaminomethyl groups (target compound) may favor amine receptor interactions .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential.

  • Molecular Formula : C26H24ClN3O2
  • Molecular Weight : 445.9 g/mol
  • CAS Number : 932308-07-1

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit varying degrees of anticancer activity. A study reported that certain analogues were tested against CCRF-CEM leukemia cells and demonstrated no significant cytotoxicity, with IC50 values exceeding 20 µg/mL . This suggests that modifications to the chemical structure may be necessary to enhance biological efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, derivatives with similar scaffolds have shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a common target in cancer therapy . Such findings highlight the need for further investigation into the specific interactions of this compound with various enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and quinoline moieties have been shown to influence potency and selectivity against cancer cell lines. For instance:

ModificationEffect on Activity
Substitution on the phenyl ringEnhanced binding affinity to target enzymes
Alterations in quinoline structureVariability in cytotoxic effects

Case Studies

  • In Vitro Studies : A series of analogues derived from similar quinoline structures were tested for their cytotoxic effects on various cancer cell lines. The results indicated that while some compounds showed promising activity, others were completely inactive against CCRF-CEM cells .
  • Enzyme Targeting : Compounds with similar structures demonstrated selective inhibition of tyrosine kinases involved in cancer progression. This suggests a potential pathway for this compound to be developed as a therapeutic agent targeting specific oncogenic pathways .

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